Cas no 32373-12-9 (1-Aminohexan-3-one hydrochloride)

1-Aminohexan-3-one hydrochloride is a hydrochloride salt derivative of 1-aminohexan-3-one, a compound featuring both an amine and a ketone functional group. This product is commonly utilized in organic synthesis and pharmaceutical research due to its reactivity as a bifunctional building block. The hydrochloride form enhances stability and solubility in aqueous systems, facilitating handling and storage. Its structural properties make it suitable for applications in the development of bioactive molecules, including intermediates for drug discovery. The compound’s purity and consistent quality are critical for reproducible results in synthetic workflows. Proper storage under controlled conditions is recommended to maintain its integrity.
1-Aminohexan-3-one hydrochloride structure
32373-12-9 structure
Product Name:1-Aminohexan-3-one hydrochloride
CAS No:32373-12-9
MF:C6H14ClNO
MW:151.634460926056
CID:5684393
PubChem ID:165881854
Update Time:2025-05-19

1-Aminohexan-3-one hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 32373-12-9
    • EN300-25386203
    • 1-aminohexan-3-one hydrochloride
    • 1-Aminohexan-3-one hydrochloride
    • Inchi: 1S/C6H13NO.ClH/c1-2-3-6(8)4-5-7;/h2-5,7H2,1H3;1H
    • InChI Key: ALTGEDPKCPWCAC-UHFFFAOYSA-N
    • SMILES: Cl.O=C(CCN)CCC

Computed Properties

  • Exact Mass: 151.0763918g/mol
  • Monoisotopic Mass: 151.0763918g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 70.9
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.1Ų

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Additional information on 1-Aminohexan-3-one hydrochloride

Introduction to 1-Aminohexan-3-one hydrochloride (CAS No: 32373-12-9)

1-Aminohexan-3-one hydrochloride, with the chemical formula C₆H₁₄ClN, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This zwitterionic derivative of hexanone has garnered attention due to its versatile applications in drug development, particularly as a building block for peptidomimetics and as an intermediate in the synthesis of bioactive molecules. The compound's unique structural features, including a primary amine group and a ketone moiety, make it a valuable scaffold for medicinal chemists seeking to design novel therapeutic agents.

The CAS No 32373-12-9 identifies this compound as a specific chemical entity, ensuring consistency and accuracy in its documentation and use across scientific literature and industrial applications. The hydrochloride salt form enhances the compound's solubility in aqueous systems, making it more suitable for formulation in pharmaceuticals and biochemical assays. This property is particularly advantageous in drug delivery systems where bioavailability and solubility are critical factors.

In recent years, 1-Aminohexan-3-one hydrochloride has been explored in the development of peptidomimetics, which are synthetic analogs of natural peptides designed to mimic their biological activity while avoiding issues such as immunogenicity and degradation. The compound's ability to serve as a linker or side chain substitute in peptide mimetics has opened new avenues for the design of protease inhibitors, receptor antagonists, and other therapeutic molecules. For instance, studies have demonstrated its utility in creating constrained peptides that exhibit improved pharmacokinetic profiles compared to their native counterparts.

Moreover, the ketone group in 1-Aminohexan-3-one hydrochloride provides a reactive site for further functionalization via oxidation or reduction reactions, enabling the synthesis of more complex derivatives. This reactivity has been leveraged in the development of chiral auxiliaries and ligands for asymmetric synthesis, contributing to the growing field of enantioselective drug design. The ability to introduce stereocenters at specific positions along the carbon chain offers chemists greater control over the biological activity of their synthetic targets.

Recent advancements in computational chemistry have further highlighted the potential of 1-Aminohexan-3-one hydrochloride as a key intermediate in drug discovery. Molecular modeling studies have shown that this compound can interact with biological targets through multiple binding modes, enhancing its suitability for use in structure-based drug design. By integrating experimental data with computational predictions, researchers can optimize the scaffold's properties to improve binding affinity and selectivity. These insights have been particularly valuable in the quest to develop treatments for neurological disorders, where precise targeting of peptide receptors is essential.

The hydrochloride salt form of this compound also plays a crucial role in biochemical research. Its stability under various pH conditions makes it an ideal candidate for use in enzyme inhibition studies and kinetic analyses. For example, researchers have utilized 1-Aminohexan-3-one hydrochloride to investigate the mechanisms of protease inhibition, providing critical insights into how these enzymes contribute to physiological processes and diseases. Such studies not only enhance our understanding of enzyme function but also aid in the development of novel therapeutic strategies.

In conclusion, 1-Aminohexan-3-one hydrochloride (CAS No: 32373-12-9) is a multifaceted compound with significant implications for pharmaceutical research and development. Its structural versatility, solubility characteristics, and reactivity make it an indispensable tool for medicinal chemists and bioorganic synthesis experts. As ongoing research continues to uncover new applications for this compound, its role in advancing drug discovery and therapeutic innovation is likely to expand further. The integration of experimental techniques with cutting-edge computational methods will continue to drive progress in utilizing 1-Aminohexan-3-one hydrochloride as a key intermediate in the synthesis of next-generation bioactive molecules.

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